4-[(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)amino]-4-oxobutanoic acid
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Overview
Description
4-[(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)amino]-4-oxobutanoic acid is a complex organic compound that features a benzodioxin ring system substituted with a bromine atom and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)amino]-4-oxobutanoic acid typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized from 3-bromobenzene-1,2-diol and 1,2-dibromoethane under basic conditions.
Amination: The brominated benzodioxin is reacted with an amine to introduce the amino group.
Coupling with Butanoic Acid: The final step involves coupling the amino-substituted benzodioxin with 4-oxobutanoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thiols, amines, alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)amino]-4-oxobutanoic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Materials Science: The unique structural features of the compound make it suitable for the design of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-[(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride
- 2,3-dihydro-1,4-benzodioxin-5-ylmethylamine hydrochloride
- 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone
Uniqueness
4-[(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)amino]-4-oxobutanoic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
4-[(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO5/c13-8-5-7(14-10(15)1-2-11(16)17)6-9-12(8)19-4-3-18-9/h5-6H,1-4H2,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VELHFPGHNWHJHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Br)NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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